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Compound of Interest

Compound Name: Dimethylmethoxysilane

Cat. No.: B099029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and Fourier-transform infrared (FTIR) spectral data for dimethyldimethoxysilane (CAS No.

1112-39-6). The information is presented to be a valuable resource for researchers and

professionals in chemistry and drug development, offering detailed spectral data, experimental

methodologies, and a visual representation of the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

spectral data for dimethyldimethoxysilane.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts for Dimethyldimethoxysilane

Protons Chemical Shift (δ) in ppm

Si-CH₃ ~0.13

O-CH₃ ~3.51
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¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for Dimethyldimethoxysilane

Carbon Atom Chemical Shift (δ) in ppm

CH₃-Si Not explicitly found in search results

CH₃-O Not explicitly found in search results

Fourier-Transform Infrared (FTIR) Spectroscopy
Data
FTIR spectroscopy is used to identify functional groups present in a molecule by measuring the

absorption of infrared radiation. The table below lists the characteristic vibrational frequencies

for dimethyldimethoxysilane.

Table 3: Characteristic FTIR Absorption Bands for Dimethyldimethoxysilane

Functional Group Wavenumber (cm⁻¹) Vibrational Mode

Si-O-C 1110-1000 (strong) Asymmetric stretching

Si-CH₃ 1260-1275 (sharp) Symmetric bending

C-H (in O-CH₃) 2840-2850 Stretching

C-H (in Si-CH₃) 2900-2970 Stretching

Si-O 800-850 Stretching

Experimental Protocols
While specific experimental parameters for the cited data were not available, the following

provides a generalized, detailed methodology for obtaining high-quality NMR and FTIR spectra

for liquid organosilane compounds like dimethyldimethoxysilane.

NMR Spectroscopy Protocol
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Sample Preparation:

A solution of dimethyldimethoxysilane is prepared by dissolving approximately 5-10 mg of

the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to provide a reference signal at 0 ppm.

The solution is then transferred to a standard 5 mm NMR tube.

Instrument Parameters:

A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire the spectra.

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of

scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain

the frequency-domain spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol
Sample Preparation:

For a liquid sample like dimethyldimethoxysilane, the simplest method is to place a single

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates.
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The plates are then pressed together to form a thin liquid film.

Instrument Parameters:

An FTIR spectrometer is used to record the spectrum.

A background spectrum of the clean, empty salt plates is first recorded.

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum to yield

the final absorbance or transmittance spectrum of the compound.

The characteristic absorption bands are then identified and assigned to their

corresponding molecular vibrations.

Structure-Spectrum Correlation Diagram
The following diagram illustrates the relationship between the molecular structure of

dimethyldimethoxysilane and its characteristic spectroscopic signals.
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Dimethyldimethoxysilane: Structure-Spectrum Correlation
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Caption: Correlation of Dimethyldimethoxysilane structure with its NMR and FTIR signals.
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This guide serves as a foundational reference for the spectral properties of

dimethyldimethoxysilane. The provided data and protocols are intended to aid in the

identification, characterization, and quality control of this compound in various research and

development applications.

To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyldimethoxysilane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099029#spectral-data-of-dimethylmethoxysilane-
nmr-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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